Dimethylazanide;tin(4+)
Description
Dimethylazanide (N(CH₃)₂⁻) is the conjugate base of dimethylamine, commonly used as a ligand in organometallic chemistry to stabilize high oxidation state metal centers. The hypothetical compound "Dimethylazanide;tin(4+)" would involve a tin(IV) cation (Sn⁴⁺) coordinated by dimethylazanide ligands.
Properties
IUPAC Name |
dimethylazanide;tin(4+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXTVQNIFGXMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Sn+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylazanide;tin(4+) can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride with lithium dimethylamide in an inert atmosphere. The reaction proceeds as follows:
SnCl4+4LiNMe2→Sn(NMe2)4+4LiCl
This reaction requires careful control of temperature and the exclusion of moisture to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of dimethylazanide;tin(4+) typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethylazanide;tin(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The dimethylamido ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with dimethylazanide;tin(4+) include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as various amines or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of tin complexes with different ligands .
Scientific Research Applications
Dimethylazanide;tin(4+) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tin-containing compounds and materials.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of thin films and coatings, particularly in the semiconductor industry
Mechanism of Action
The mechanism by which dimethylazanide;tin(4+) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment. For example, in catalysis, the compound can facilitate the activation of small molecules through coordination and electron transfer processes .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key properties of analogous metal-dimethylazanide complexes:
¹The original IUPAC name in states titanium(3+), but charge balancing confirms Ti⁴⁺.
²Calculated using Hf (178.49), C₅H₅⁻ (65.09), and 3×N(CH₃)₂⁻ (73.14 each).
³Based on Cp (pentamethylcyclopentadienyl: 119.22), Ti (47.87), and 3×N(CH₃)₂⁻.*
⁴Ti (47.87) + 2×N(CH₃)₂⁻ + 2×N(C₂H₅)₂⁻.
Key Observations:
- Metal Center Influence :
- Ligand Effects :
Stability and Reactivity
- Thermal Stability : Hf complexes decompose at higher temperatures (>300°C) than Ti analogs due to stronger Hf–N bonds .
- Hydrolysis Sensitivity : All amido complexes are moisture-sensitive, but Ti⁴⁺ compounds react more vigorously with water than Hf⁴⁺ due to smaller ionic size and higher charge density .
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